4-(3-Phenylpropyl)pyridine 1-oxide
Overview
Description
4-(3-Phenylpropyl)pyridine 1-oxide is an organic compound with the molecular formula C14H15NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its role as a ligand in various catalytic processes, particularly in the field of asymmetric epoxidation.
Mechanism of Action
Target of Action
The primary target of 4-(3-Phenylpropyl)pyridine 1-oxide (P3NO, 4-PPPyNO) is the manganese-salen complex . This complex is a catalyst used in various chemical reactions, including the asymmetric epoxidation of indene .
Mode of Action
This compound acts as a donor ligand in the manganese-salen complex . It interacts with the complex to increase the rate of epoxidation without affecting enantioselectivity . This interaction also stabilizes the catalyst, allowing for a reduction in catalyst loading .
Biochemical Pathways
The compound is involved in the asymmetric epoxidation of indene , a reaction catalyzed by the manganese-salen complex . This reaction is part of larger biochemical pathways involving the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 58-65 °C . Its solubility in water is limited , which could impact its bioavailability.
Result of Action
The action of this compound results in the asymmetric epoxidation of indene . This reaction yields indene oxide in high yield and enantioselectivity , which is a valuable intermediate in organic synthesis.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvent. For instance, its solubility in water is limited , suggesting that it may be more effective in non-aqueous environments. Additionally, its stability may be affected by strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide typically involves the oxidation of 4-(3-Phenylpropyl)pyridine. One common method is the use of peroxyacids as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other parts of the molecule .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of oxidizing agents and solvents is crucial to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpropyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to 4-(3-Phenylpropyl)pyridine using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Peroxyacids are commonly used as oxidizing agents.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using various electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction will regenerate the parent pyridine compound .
Scientific Research Applications
4-(3-Phenylpropyl)pyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in asymmetric epoxidation reactions.
Biology: The compound’s role as a ligand can be explored in biological systems to study enzyme-catalyzed reactions.
Industry: Used in the production of fine chemicals and pharmaceuticals due to its role in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-N-oxide: A simpler analog with similar oxidation properties.
4-(3-Phenylpropyl)pyridine: The parent compound without the N-oxide functionality.
Other substituted pyridine N-oxides: Compounds with different substituents on the pyridine ring.
Uniqueness
4-(3-Phenylpropyl)pyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective as a ligand in catalytic processes, distinguishing it from other pyridine N-oxides .
Properties
IUPAC Name |
1-oxido-4-(3-phenylpropyl)pyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFBEJNEUVLZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=[N+](C=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233883 | |
Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84824-92-0, 34122-28-6 | |
Record name | Pyridine, 4-(3-phenylpropyl)-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84824-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084824920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-phenylpropyl)pyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(3-Phenylpropyl)pyridine N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.